
lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate is a compound with the CAS Number: 1909309-38-1 . It has a molecular weight of 208.15 . The IUPAC name for this compound is lithium 1-methyl-4-phenyl-1H-imidazole-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O2.Li/c1-13-7-9(12-10(13)11(14)15)8-5-3-2-4-6-8;/h2-7H,1H3,(H,14,15);/q;+1/p-1 . This code provides a specific representation of the molecular structure.科学的研究の応用
Electrolyte Systems for Rechargeable Batteries
The potential use of ionic liquids, including 1-methyl-4-phenyl-1H-imidazole-2-carboxylate derivatives, as electrolyte systems in rechargeable lithium batteries has been explored. Such ionic liquids demonstrate a wide electrochemical window and compatibility with lithium metal anodes, offering promising avenues for high-voltage battery systems. The solvation structure of lithium ions in these ionic liquids has been studied, showing that lithium ions may be coordinated through oxygen atoms of bidentate anions, influencing the electrolyte's performance and stability (Borgel et al., 2009) (Umebayashi et al., 2007).
Room Temperature Molten Salts as Electrolytes
Research has indicated that room temperature molten salts, including those based on 1-methyl-4-phenyl-1H-imidazole-2-carboxylate, can serve as effective electrolytes in lithium batteries. These molten salts exhibit favorable properties such as thermal stability, viscosity, conductivity, and electrochemical characteristics, contributing to enhanced battery performance (Garcia et al., 2004).
Ionic Liquids in Bioactive Scaffolds
Lithium ions, including those derived from 1-methyl-4-phenyl-1H-imidazole-2-carboxylate, have been investigated for their role in bioactive scaffolds, particularly in enhancing the cementogenic differentiation of cells. The presence of lithium ions in scaffolds can activate signaling pathways that stimulate cell differentiation and proliferation, suggesting potential applications in tissue engineering and regenerative medicine (Han et al., 2012).
Ionic Liquid Electrolytes for Lithium Batteries
The synthesis and evaluation of 1-methyl-3-alkoxyalkyl and 1-methyl-3-fluoroalkyl imidazolium-based ionic liquids, including those related to 1-methyl-4-phenyl-1H-imidazole-2-carboxylate, have been conducted for their use as electrolytes in lithium batteries. These studies have focused on their electrochemical and thermal stabilities, as well as their cytotoxicities, to assess their suitability and safety for battery applications (Madria et al., 2013).
Lithium Ion Extraction from Salt Lake Brine
Research has been conducted on the extraction of lithium ions from salt lake brine using ionic liquids, including derivatives of 1-methyl-4-phenyl-1H-imidazole-2-carboxylate. This work highlights the potential of ionic liquids in improving the efficiency and sustainability of lithium extraction processes, which is critical given lithium's importance in energy storage and other applications (Wang et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
lithium;1-methyl-4-phenylimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.Li/c1-13-7-9(12-10(13)11(14)15)8-5-3-2-4-6-8;/h2-7H,1H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVSRPFMMDOWIA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=C(N=C1C(=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909309-38-1 |
Source


|
| Record name | lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,10-Dinitro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B2444592.png)

![2-(2,4-Difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2444595.png)
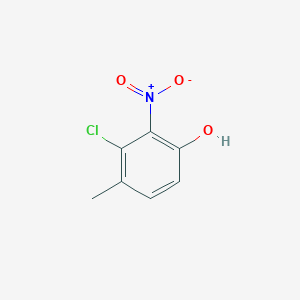
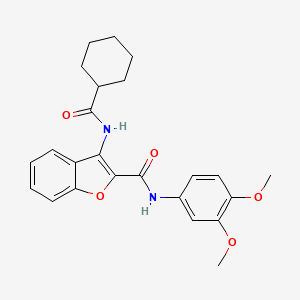
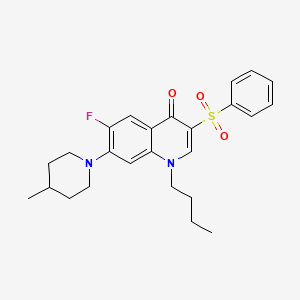


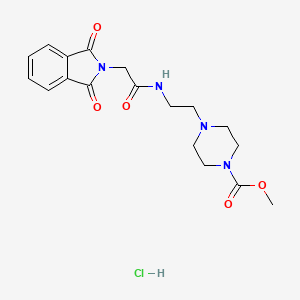
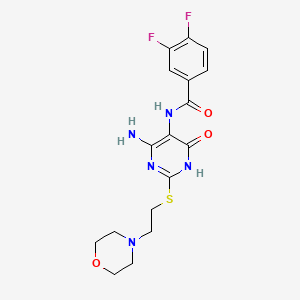
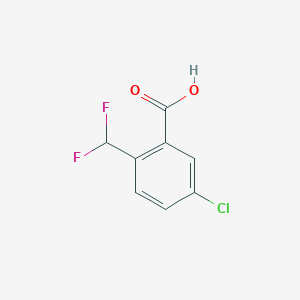
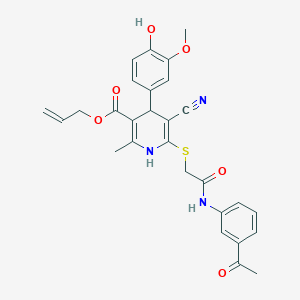
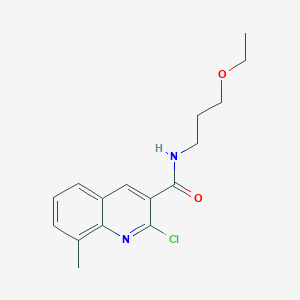
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2444613.png)